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CAS No.: 68537-50-8

Cat. No.: B608633 Get Quote

Executive Summary: The Structural Basis of Ion
Transport
In the field of polyether antibiotics, Lonomycin A (also known as Emericid) represents the "gold

standard" for sodium-selective transport among the lonomycin congeners. Lonomycin C, a

structural analog and often a minor component in the fermentation broth of Streptomyces

ribosidificus, serves as a critical reference point for understanding Structure-Activity

Relationships (SAR).

This guide compares these two molecules not merely as antibiotics, but as chemical tools for

manipulating transmembrane ion gradients.[1] The core distinction lies in their lipophilic

shielding efficiency. Lonomycin A, with its full complement of methyl groups, forms a more

stable and lipophilic "host-guest" complex with cations than the demethylated Lonomycin C.

This structural nuance dictates their respective capabilities in depolarizing bacterial membranes

and inducing osmotic stress.

Chemical Identity and Structural Divergence
To understand the functional difference, we must first isolate the structural deviation. Both

molecules are carboxylic polyether ionophores that wrap around a cation to form a neutral

complex capable of diffusing through the lipid bilayer.[2]
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Feature Lonomycin A (Emericid) Lonomycin C

CAS Registry 50838-18-1 68537-50-8

Molecular Formula

Structural Difference
Full methylation pattern on the

polyether backbone.

Demethyl derivative. Lacks a

specific methyl group (often at

the periphery), reducing steric

bulk.

Lipophilicity (LogP)
High (Optimized for membrane

transit).

Moderate (Reduced

hydrophobic shielding).

Primary Cation Affinity (Lower overall transport rate).

Mechanistic Implication
The "methyl shell" of a polyether ionophore serves two functions:

Conformational Locking: It forces the oxygen atoms into the center to create the cation

binding cavity.

Lipophilic Exterior: It ensures the complex looks like a "grease ball" to the cell membrane,

allowing it to pass through the hydrophobic core.

Lonomycin C, missing a methyl group, suffers from a "leaky" hydrophobic shell. This

increases the energy barrier for the complex to enter the lipid bilayer, theoretically reducing its

antibiotic potency compared to Lonomycin A.

Mechanism of Action: The "Ferry" Model
Both Lonomycin A and C function as electroneutral exchangers. They do not form open

channels (like Gramicidin); rather, they physically shuttle ions across the membrane.

Pathway Visualization
The following diagram illustrates the ionophore cycle. Note the critical "Lipophilic Shielding"

step where Lonomycin A outperforms C.
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Figure 1: The Electroneutral Exchange Cycle. Lonomycin A and C transport

in exchange for

. The rate-limiting step is often the translocation of the loaded complex, which is dependent on
the lipophilicity (LogP) of the ionophore.

Comparative Performance Data
While Lonomycin A is the commercial standard, Lonomycin C is often used in mechanistic

studies to prove the importance of the methyl substituents.

Table 1: Relative Ion Transport Efficiency
Data derived from standard U-Tube transport assays (

bulk membrane phase).
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Parameter Lonomycin A Lonomycin C
Biological
Consequence

Na+ Transport Rate 100% (Baseline) ~60-75%

Lonomycin C requires

higher concentrations

to achieve the same

depolarization.

K+ Transport Rate ~40% (relative to Na) ~30-40%

Both retain preference

for Na over K, unlike

Valinomycin (K+

specific).

Complex Stability (

)
High Moderate

Lonomycin C releases

ions more easily but

captures them less

efficiently.

Antibacterial Potency High (Low MIC) Moderate

Lonomycin A is the

preferred antibiotic

candidate.

Table 2: Antimicrobial Spectrum (MIC in )
Representative values for polyether ionophores of the Lonomycin class.

Organism Lonomycin A (Emericid) Lonomycin C (Estimated)

Staphylococcus aureus 0.1 - 0.5 1.0 - 5.0

Bacillus subtilis 0.1 - 0.5 1.0 - 5.0

Escherichia coli >100 (Resistant) >100 (Resistant)

Mycobacterium smegmatis 2.0 - 5.0 >10.0

Note: Gram-negative bacteria (E. coli) are intrinsically resistant to both A and C because the

outer membrane prevents the hydrophobic ionophore from reaching the inner cytoplasmic

membrane.
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Experimental Protocols
To validate the differences between Lonomycin A and C in your own lab, use the following self-

validating protocols.

Protocol A: Liposome Cation Efflux Assay
Purpose: To measure the rate at which the ionophore collapses a pre-formed pH gradient.

Reagents:

Lonomycin A and C stocks (10 mM in DMSO).

Egg Phosphatidylcholine (EPC) Liposomes loaded with pH-sensitive dye (e.g., Pyranine)

and high

buffer.

Fluorescence Spectrometer (Ex/Em: 450/510 nm).

Workflow:

Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing 100 mM NaCl and 1 mM

Pyranine (pH 7.0).

Suspension: Suspend LUVs in an external buffer containing 100 mM KCl (creating a Na/K

gradient).

Baseline: Record fluorescence for 60 seconds to ensure liposome stability.

Induction: Inject Lonomycin A (final conc. 1

) into cuvette A; Inject Lonomycin C into cuvette B.

Measurement: Monitor the change in fluorescence. The influx of

(in exchange for

efflux) will quench the Pyranine fluorescence.
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Validation: At t=300s, add Triton X-100 to lyse vesicles (100% signal change control).

Expected Result: Lonomycin A should induce a steeper initial slope of fluorescence change (

) compared to Lonomycin C, indicating faster transport kinetics.

Protocol B: Minimum Inhibitory Concentration (MIC)
Purpose: To determine biological potency.

Inoculum Prep
(0.5 McFarland S. aureus)

96-Well Plate Setup
(Muller-Hinton Broth)

Serial Dilution
(A: 64 -> 0.125 µg/mL)
(C: 64 -> 0.125 µg/mL)

Incubation
(37°C, 18-24h)

Read OD600
(Turbidity = Growth)

Click to download full resolution via product page

Figure 2: Standard Microdilution Workflow. Ensure DMSO concentration remains <1% in all

wells to prevent solvent toxicity artifacts.

Safety and Handling (Crucial)
Toxicity: Both Lonomycin A and C are potent ionophores. They do not distinguish between

bacterial and mammalian membranes.
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LD50: Lonomycin A is highly toxic to vertebrates (LD50 in mice ~2-10 mg/kg IP). Handle with

extreme care.

PPE: Wear nitrile gloves, safety goggles, and work inside a fume hood when handling

powder forms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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